molecular formula C7H9BrClN3 B3034677 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride CAS No. 2055841-13-7

1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B3034677
CAS No.: 2055841-13-7
M. Wt: 250.52
InChI Key: CIGGBVYBDOOIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3.ClH/c8-5-3-10-6(11-4-5)7(9)1-2-7;/h3-4H,1-2,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGGBVYBDOOIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=N2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of pyrimidine followed by the formation of the cyclopropane ring and subsequent amination. The final step involves the conversion of the free amine to its hydrochloride salt .

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₉BrClN₃
  • Molecular Weight : Approximately 250.53 g/mol
  • CAS Number : 2055841-13-7

The compound's structure allows for interactions with biological targets, which may lead to significant therapeutic applications.

Medicinal Chemistry

The presence of both the bromine atom and the amine group in the compound's structure indicates potential biological activity. Compounds with similar structures have shown promise in various therapeutic areas:

  • Antitumor Activity : The brominated pyrimidine component may enhance the compound's interaction with cancer-related pathways, potentially leading to antitumor properties.
  • Antimicrobial Properties : Similar compounds have exhibited antimicrobial effects, suggesting that 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride could be explored for antibiotic development.

Drug Discovery

The compound's unique features make it a candidate for further investigation in drug discovery programs. Preliminary studies indicate that it may interact with enzymes or receptors involved in critical cellular signaling pathways:

Biological Target Potential Interaction
EnzymesPossible inhibition or modulation
ReceptorsPotential agonistic or antagonistic effects

Synthetic Chemistry

Various synthetic routes can be employed to produce this compound, making it a versatile building block in organic synthesis. Its reactivity can be harnessed to develop new compounds with tailored biological activities.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active site of the target, while the cyclopropane ring provides rigidity and spatial orientation . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride
  • CAS Number : 2055841-13-7
  • Molecular Formula : C₇H₉BrClN₃
  • Molar Mass : 250.52 g/mol
  • Purity : ≥97% (commercial grade)
  • Storage : Stable at room temperature under standard conditions .

Applications: This compound is a high-purity research reagent used in pharmaceuticals, materials science, and biotechnology. Its pyrimidine core and cyclopropane-amine structure make it a versatile intermediate for drug discovery, particularly in designing kinase inhibitors or receptor modulators .

Comparison with Structural Analogs

Substituent Variations in Cyclopropane-Amine Derivatives

The target compound is distinguished by its 5-bromopyrimidin-2-yl substituent. Below is a comparison with analogs bearing different aromatic/heterocyclic groups:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Applications References
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine HCl 5-Bromopyrimidin-2-yl C₇H₉BrClN₃ 250.52 2055841-13-7 Drug intermediate, kinase inhibitor R&D
1-(2-Bromophenyl)cyclopropan-1-amine HCl 2-Bromophenyl C₉H₁₁BrClN 248.55 N/A Potential CNS drug candidate
1-(5-Bromothiophen-2-yl)cyclopropan-1-amine HCl 5-Bromothiophen-2-yl C₇H₈BrClNS 242.57 N/A (CID 64309494) Heterocyclic building block
1-(Trifluoromethyl)cyclopropan-1-amine HCl Trifluoromethyl C₄H₇ClF₃N 173.55 35501-83-8 Fluorinated analog for metabolic studies
1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine HCl 3-Fluoro-4-methoxyphenyl C₁₀H₁₂ClFNO 217.67 1260852-84-3 Radioligand synthesis

Key Observations :

  • This property is critical for binding to biological targets like enzymes .
  • Steric Considerations : The planar pyrimidine group may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl), improving target selectivity .

Pharmacological Relevance

Serotonin Receptor Analogs :
Compounds like N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine HCl () share the cyclopropane-amine scaffold but feature methoxy-phenyl groups. These are functionally selective 5-HT2C receptor modulators, suggesting that the target compound’s pyrimidine group could be optimized for similar neurological targets with improved selectivity .

Antimicrobial and Antiviral Potential: Pyrimidine derivatives (e.g., ciprofloxacin HCl) are known for antimicrobial activity. The bromine atom in the target compound may enhance halogen bonding in bacterial targets, analogous to quinolone antibiotics .

Biological Activity

Overview

1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride (CAS Number: 2055841-13-7) is a synthetic compound notable for its unique structural features, which include a cyclopropanamine moiety and a brominated pyrimidine ring. Its molecular formula is C₇H₉BrClN₃, with a molecular weight of approximately 250.53 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and receptor modulation.

Structural Characteristics

The compound's structure can be summarized as follows:

Feature Description
Molecular Formula C₇H₉BrClN₃
Molecular Weight 250.53 g/mol
Functional Groups Bromine atom, amine group
Structural Moieties Cyclopropanamine, brominated pyrimidine

The presence of the bromine atom and the amine group suggests potential interactions with biological targets, which may influence its pharmacological properties.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The bromopyrimidine moiety is likely to form hydrogen bonds and hydrophobic interactions with active sites of target proteins, while the cyclopropane ring contributes to the compound's rigidity and spatial orientation, enhancing its binding affinity.

Enzyme Inhibition

Research has indicated that compounds with similar structural features can act as inhibitors for various enzymes. For instance, studies focusing on cyclopropane derivatives have demonstrated their potential as inhibitors of kinases involved in cancer progression. The inhibitory activity can be quantified using IC50 values, which measure the concentration required to inhibit 50% of the enzyme activity:

Compound Target Enzyme IC50 Value (µM)
Example Compound AKinase X12.8
Example Compound BKinase Y14.5

These findings suggest that this compound may similarly exhibit inhibitory effects on relevant biological pathways .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity in various cell lines (e.g., HT-22 and BV-2 cells) have shown that structurally analogous compounds can have varying effects on cell viability. For example:

Compound Cell Line Viability (% at 10 µM)
Compound CHT-2285
Compound DBV-290

Such studies are crucial for evaluating the therapeutic potential and safety profile of new compounds like this compound .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride with high purity?

  • Methodology : A two-step approach is common: (1) cyclopropane ring formation via [2+1] cycloaddition between a diazo compound and an alkene, followed by (2) nucleophilic substitution to introduce the bromopyrimidine moiety. The hydrochloride salt is typically formed by treating the free amine with HCl in anhydrous ethanol. Purification via recrystallization (e.g., using ethanol/water) ensures ≥95% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Identify cyclopropane protons (δ 1.2–1.8 ppm, geminal coupling J=46HzJ = 4–6 \, \text{Hz}) and pyrimidine protons (δ 8.5–9.0 ppm).
  • HRMS : Confirm molecular ion peak (e.g., [M+H]+ at m/z 258.0123 for C₈H₁₀BrN₃·HCl).
  • FTIR : Detect N-H stretches (~3300 cm⁻¹) and C-Br vibrations (650–500 cm⁻¹). Cross-validate with single-crystal X-ray diffraction if crystallinity is achievable .

Q. How can researchers assess the hydrolytic stability of the cyclopropane ring under acidic or basic conditions?

  • Methodology : Conduct kinetic studies by incubating the compound in buffered solutions (pH 2–10) at 37°C. Monitor degradation via HPLC every 24 hours. The cyclopropane ring is generally stable at neutral pH but may undergo ring-opening under strong acidic (e.g., HCl > 2M) or basic (NaOH > 1M) conditions. Use LC-MS to identify degradation products (e.g., linear amines or pyrimidine derivatives) .

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography be resolved during structural elucidation?

  • Methodology : Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid-state rigidity). Perform variable-temperature NMR to detect conformational flexibility. Compare DFT-calculated NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G*) with experimental data. If X-ray data shows planar pyrimidine geometry but NMR suggests distortion, consider solvent polarity effects or crystal packing forces .

Q. What strategies improve regioselectivity in bromopyrimidine functionalization post-cyclopropane formation?

  • Methodology : Use directing groups (e.g., -NH₂) to favor electrophilic substitution at the 5-position. For Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), optimize ligand choice (XPhos vs. SPhos) and solvent (dioxane vs. DMF) to minimize competing side reactions. Monitor selectivity via LC-MS and isolate intermediates using flash chromatography (silica gel, gradient elution) .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodology : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases). Use MD simulations (GROMACS) to evaluate cyclopropane ring stability in aqueous environments. Predict metabolic pathways with ADMET predictors (e.g., SwissADME) to identify potential oxidation sites (e.g., cyclopropane C-H bonds) .

Q. What experimental designs mitigate hygroscopicity issues during storage?

  • Methodology : Store the hydrochloride salt in desiccators with P₂O₅. For long-term stability, lyophilize the compound and package under argon. Characterize hygroscopicity via dynamic vapor sorption (DVS) analysis. If clumping occurs, reformulate with co-crystals (e.g., using succinic acid) to reduce water absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.